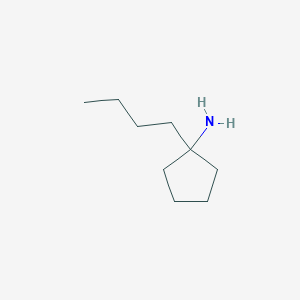

1-Butylcyclopentan-1-amine

Description

Significance of Alicyclic Amines in Advanced Synthetic Methodologies

Alicyclic amines, which are saturated cyclic amines, are foundational motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. thegauntgroup.comresearchgate.net Approximately 35% of all pharmaceuticals contain an alkylamine, with tertiary alkylamines being particularly prevalent. thegauntgroup.com The amine functional group's ability to form hydrogen bonds and become protonated enhances the solubility and bioavailability of drug molecules, making it a crucial component in drug design. thegauntgroup.com

Overview of Structural Features and Synthetic Challenges of 1-Butylcyclopentan-1-amine

The structure of this compound is defined by a primary amine group attached to a tertiary carbon atom within a cyclopentane (B165970) ring, which itself is substituted with a butyl group at the same carbon. This creates a sterically demanding α,α,α-trisubstituted (α-tertiary) primary amine.

Structural Features: The key structural element is the quaternary carbon at the C1 position of the cyclopentane ring. This feature imparts significant steric bulk around the nitrogen atom, influencing the molecule's reactivity, basicity, and physical properties. The cyclopentane ring provides a rigid scaffold, which is an increasingly sought-after feature in drug discovery to create "sp3-rich" molecules with defined three-dimensional shapes. thegauntgroup.com

Table 1: Physicochemical Properties of Related Cyclopentylamine (B150401) Derivatives Interactive table with data on related compounds to infer properties of this compound.

| Property | Cyclopentylamine biosynth.com | 2-tert-Butylcyclopentan-1-amine americanelements.com | 3-Butylcyclopentan-1-amine fluorochem.co.uk |

| Molecular Formula | C₅H₁₁N | C₉H₁₉N | C₉H₁₉N |

| Molecular Weight | 85.15 g/mol | 141.26 g/mol | 141.26 g/mol |

| Boiling Point | 107 °C | Not available | Not available |

| Density | 0.863 g/cm³ | Not available | Not available |

| Structure | A primary amine on a cyclopentane ring | A tert-butyl group adjacent to the amine | A butyl group at the 3-position |

Synthetic Challenges: The synthesis of tertiary alkylamines like this compound presents considerable challenges, primarily due to steric hindrance. researchgate.net

Traditional Methods: Standard methods for amine synthesis, such as N-alkylation and reductive amination, are often ineffective for creating highly substituted amines. thegauntgroup.comorganic-chemistry.org Reductive amination of a ketone (in this case, 1-butylcyclopentanone) with ammonia (B1221849) would be a logical route, but the formation of the intermediate imine or enamine can be sterically hindered and difficult. chemistry.coachlibretexts.org Similarly, direct alkylation of an amine is often plagued by poor selectivity, leading to mixtures of primary, secondary, and tertiary amines. acs.orgchemistry.coach

Steric Hindrance: The congested environment around the target carbon atom makes it difficult for nucleophiles, including ammonia or other amine sources, to approach and form the required C-N bond. researchgate.net This challenge has spurred the development of novel catalytic methods.

Modern Catalytic Approaches: Recent advancements have focused on transition-metal catalysis and photocatalysis to overcome these limitations. thegauntgroup.comresearchgate.netnih.gov For instance, photoinduced copper catalysis has been reported for the synthesis of tertiary alkylamines from secondary amines and alkyl electrophiles. nih.gov Other methods involve the hydroamination of alkenes or specialized multicomponent reactions designed to build complex amine scaffolds. thegauntgroup.comorganic-chemistry.org However, creating an α-tertiary primary amine remains a significant hurdle, often described as a "critical gap in the synthetic toolbox". bohrium.com

Table 2: Key Synthetic Challenges for α-Tertiary Amines

| Challenge | Description | Potential Solutions |

| Steric Hindrance | The bulky groups surrounding the reaction center impede the approach of reagents. researchgate.net | Use of smaller reagents, highly reactive intermediates, or specialized catalysts. |

| Low Reactivity | The precursors (e.g., sterically hindered ketones or alkyl halides) are often unreactive under standard conditions. organic-chemistry.org | Advanced catalytic systems (e.g., photoredox, copper, palladium catalysis). organic-chemistry.orgnih.gov |

| Side Reactions | Over-alkylation in N-alkylation methods or competing side reactions in reductive amination. acs.org | Precise control of reaction conditions and stoichiometry; development of highly selective catalysts. |

| Stereocontrol | For chiral amines, achieving high enantioselectivity is difficult due to the congested environment. researchgate.net | Asymmetric catalysis using chiral ligands or catalysts. researchgate.net |

Historical Context of Substituted Cyclopentylamine Research

Research into cyclopentylamine derivatives began to gain traction in the mid-20th century, with initial applications in the development of agrochemicals and pharmaceuticals. smolecule.com The industrial synthesis of the parent compound, cyclopentylamine, has been refined over decades, with catalytic hydrogenation of cyclopentanone (B42830) in the presence of ammonia being a common route. smolecule.com

The evolution of synthetic chemistry saw a shift from producing simple racemic mixtures to developing complex, stereochemically pure cyclopentylamine derivatives. This was driven by the recognition that the specific stereochemistry of a molecule is critical to its biological activity. smolecule.comnih.gov For example, research into N,2-substituted cycloalkylamines as potential norepinephrine (B1679862) reuptake inhibitors found that the trans-orientation of the substituents on the cyclopentyl ring was favored for high potency. nih.gov

The patent literature from the 1990s onwards reflects significant innovation in the process chemistry for synthesizing cyclopentylamines, initially focusing on improving the yields and efficiency of catalytic systems. smolecule.com More recently, research has focused on asymmetric synthesis to produce specific enantiomers. The development of methods like enantioselective C-H functionalization has provided routes to chiral cyclopentenylamines, which are valuable precursors for more complex molecules. researchgate.netsmolecule.com The ongoing interest in these scaffolds for medicinal chemistry continues to fuel the development of new and more efficient synthetic strategies. smolecule.comnih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1-butylcyclopentan-1-amine |

InChI |

InChI=1S/C9H19N/c1-2-3-6-9(10)7-4-5-8-9/h2-8,10H2,1H3 |

InChI Key |

CFRNWRPAINJXTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCCC1)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Butylcyclopentan 1 Amine

Stereoselective Synthesis Approaches to 1-Butylcyclopentan-1-amine

Creating chiral amines with a high degree of enantiomeric purity is a significant goal in modern organic synthesis, often driven by the requirements of the pharmaceutical industry. For this compound, the chiral center is the quaternary carbon atom bonded to the butyl group, the amino group, and two methylene (B1212753) groups of the cyclopentane (B165970) ring. Stereoselective synthesis aims to control the three-dimensional arrangement at this center.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgyork.ac.uksigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org A common strategy for synthesizing chiral amines is the use of sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary). This approach involves the condensation of the chiral sulfinamide with a ketone to form a sulfinyl ketimine, followed by the diastereoselective addition of an organometallic reagent.

A plausible route for the asymmetric synthesis of this compound using this method would be:

Condensation: Reaction of cyclopentanone (B42830) with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide) to form the corresponding N-sulfinyl ketimine.

Diastereoselective Addition: Addition of a butyl-organometallic reagent, such as butylmagnesium bromide (BuMgBr) or butyllithium (B86547) (BuLi), to the ketimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of the butyl group to the opposite face, thus creating the new stereocenter with high diastereoselectivity.

Hydrolysis: Removal of the chiral auxiliary by acidic hydrolysis to yield the enantiomerically enriched this compound.

Table 1: Representative Chiral Auxiliaries for Asymmetric Amine Synthesis

| Chiral Auxiliary | Typical Application | Advantages |

|---|---|---|

| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines from ketones and aldehydes. | High diastereoselectivity, broad substrate scope, stable auxiliary. |

| Pseudoephedrine/Pseudoephenamine | Used as chiral auxiliaries in asymmetric alkylations. nih.gov | High stereocontrol, crystalline derivatives aid purification. nih.gov |

| Evans Oxazolidinones | Primarily used for asymmetric alkylation and aldol (B89426) reactions of carboxylic acid derivatives. | Excellent stereoselectivity, well-established and reliable. |

Asymmetric catalysis offers an alternative where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. rsc.orgnih.gov For this compound, this could involve the catalytic asymmetric addition of a butyl nucleophile to a cyclopentanone-derived imine, using a chiral Lewis acid or Brønsted acid catalyst to control the stereochemical outcome. frontiersin.org

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one or more stereocenters. researchgate.net The existing chirality influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others.

A synthetic route to a diastereomerically enriched precursor of this compound could start from a chiral, substituted cyclopentanone. For instance, a strategy could involve the highly diastereoselective installation of substituents on a cyclopentanone ring, which is then converted to the target amine. researchgate.net While not a direct synthesis of an enantiopure compound from an achiral starting material, this approach is valuable for building complex molecules with multiple stereocenters. A relevant strategy could involve a stereoselective Michael addition to a chiral α,β-unsaturated cyclopentanone derivative, followed by conversion of the ketone to the butyl-amino substituted carbon center. beilstein-journals.org

Total Synthesis Pathways for this compound

Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. osaka-u.ac.jpbrittonsfu.com For a relatively simple target like this compound, these pathways focus on the efficient construction of the carbon skeleton and the introduction of the key functional groups.

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com A primary and highly effective strategy for synthesizing this compound begins with the addition of a butyl Grignard reagent to cyclopentanone.

Grignard Addition: Butylmagnesium bromide (BuMgBr) reacts with the electrophilic carbonyl carbon of cyclopentanone. libretexts.orgmasterorganicchemistry.com After acidic workup, this reaction yields the tertiary alcohol, 1-butylcyclopentan-1-ol.

Conversion of Alcohol to Amine: The tertiary alcohol must then be converted to the desired primary amine. This is a non-trivial step, as tertiary alcohols are prone to elimination reactions.

Ritter Reaction: The alcohol can be treated with a nitrile, such as sodium cyanide or acetonitrile, in the presence of a strong acid (e.g., sulfuric acid). This forms a stable N-substituted amide intermediate, which can then be hydrolyzed under basic or acidic conditions to yield the final this compound.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, including an azide (B81097). The alcohol is reacted with hydrazoic acid (HN₃) or a surrogate like diphenyl phosphoryl azide (DPPA) in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). The resulting tertiary azide is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Table 2: Comparison of Methods for Converting 1-Butylcyclopentan-1-ol to Amine

| Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Grignard Reaction | 1. BuMgBr, Et₂O/THF2. H₃O⁺ | 1-Butylcyclopentan-1-ol | Forms the C-C bond and the tertiary alcohol precursor efficiently. organic-chemistry.org |

| Ritter Reaction | H₂SO₄, NaCN/CH₃CN; then H₂O/NaOH | N-acyl-1-butylcyclopentan-1-amine | Utilizes common reagents; suitable for acid-stable molecules. |

Reductive amination is a widely used method to form amines from carbonyl compounds. mdpi.comresearchgate.net Direct reductive amination of cyclopentanone with butylamine (B146782) would yield N-butylcyclopentylamine, a secondary amine, not the desired tertiary amine. Therefore, this strategy must be applied to a suitable cyclopentanone derivative.

The most logical precursor for this route is 1-butylcyclopentanone . The synthesis would proceed as follows:

Synthesis of 1-butylcyclopentanone: This ketone intermediate can be prepared by the oxidation of 1-butylcyclopentan-1-ol (obtained from the Grignard reaction described in 2.2.1) using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Reductive Amination: 1-butylcyclopentanone is then reacted with ammonia (B1221849) (NH₃) in the presence of a reducing agent. mdpi.com This reaction first forms an imine intermediate, which is then reduced in situ to the target primary amine, this compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation (e.g., H₂, Raney Nickel). researchgate.netlibretexts.org

This multi-step approach, while longer, leverages the reliability and high yields often associated with reductive amination. mdpi.com

This approach involves modifying a pre-existing cyclopentane ring that already contains a suitable functional group for elaboration. organic-chemistry.org A key strategy involves the alkylation of a nitrile precursor.

Synthesis of 1-butylcyclopentanecarbonitrile: Starting with cyclopentanecarbonitrile, the α-proton (the proton on the carbon bearing the nitrile group) can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stabilized carbanion. This carbanion is then alkylated via an SN2 reaction with a butyl halide (e.g., butyl bromide) to yield 1-butylcyclopentanecarbonitrile.

Conversion of Nitrile to Amine: The nitrile group in the resulting product must be converted into an amine group. This cannot be achieved by simple reduction, as that would produce a 1-(aminomethyl)-1-butylcyclopentane. Instead, a rearrangement reaction is required:

Hofmann Rearrangement: The nitrile can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the primary amide (1-butylcyclopentane-1-carboxamide). Treatment of this amide with bromine and a strong base (e.g., sodium hydroxide) induces the Hofmann rearrangement, which converts the amide into the desired primary amine with the loss of one carbon atom (as CO₂).

Curtius Rearrangement: Alternatively, the carboxylic acid can be converted to an acyl azide via its acid chloride. Gentle heating of the acyl azide causes it to rearrange to an isocyanate, which can then be hydrolyzed under acidic or basic conditions to furnish this compound.

This pathway offers a distinct strategic advantage by building the carbon skeleton first through alkylation and then transforming a functional group to install the amine. libretexts.org

Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it a powerful tool in medicinal chemistry and drug discovery. nih.govnih.gov The this compound scaffold can be readily incorporated into various products using established MCRs, where it serves as the essential amine component.

One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), which involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide. nih.gov By utilizing this compound as the amine input, it is possible to synthesize a diverse library of peptidomimetic compounds. These products are characterized by a central bis-amide core and a sterically demanding N-substituted 1-butylcyclopentyl group, which can be valuable for exploring structure-activity relationships in drug design. The mechanism typically begins with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid and attacked by the nucleophilic isocyanide. nih.gov

The Passerini reaction is another valuable MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. rug.nl While it does not directly incorporate an external amine, variations and subsequent transformations can involve amine functionalities.

The Mannich reaction represents a three-component reaction between an amine, a non-enolizable aldehyde, and a carbon acid (like a ketone), which yields a β-amino carbonyl compound known as a Mannich base. organic-chemistry.orgacademie-sciences.fr Employing this compound in this reaction provides a direct route to complex structures containing the 1-butylcyclopentylamino moiety positioned beta to a carbonyl group. Optimization of such reactions, often under solvent-free conditions with a Lewis acid catalyst, can lead to high yields and diastereoselectivity. academie-sciences.fr

The versatility of MCRs allows for the creation of diverse molecular scaffolds from this compound, as illustrated in the following hypothetical data table for an Ugi reaction.

Table 1: Illustrative Examples of Ugi Reaction Products Incorporating this compound

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Resulting α-Acylamino Carboxamide Structure |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-butylcyclopentyl)-2-(tert-butylamino)-2-oxo-1-phenylethyl)acetamide |

| Cyclohexanone | Propionic Acid | Benzyl isocyanide | N-(1-(benzylcarbamoyl)cyclohexyl)-N-(1-butylcyclopentyl)propionamide |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The efficient synthesis of this compound, typically achieved through the reductive amination of 1-butylcyclopentanone or the hydrogenation of the corresponding nitrile, is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and pressure, all of which must be fine-tuned to maximize product yield and minimize the formation of byproducts, such as secondary and tertiary amines or alcohol reduction products. nih.govrsc.org

Catalyst Selection: The catalyst is paramount in reductive amination. While noble metal catalysts based on palladium (Pd), platinum (Pt), and rhodium (Rh) are effective, recent research has focused on developing catalysts from more abundant and cost-effective 3d-metals. rsc.orgd-nb.info For instance, nanostructured cobalt catalysts supported on N-doped carbon have demonstrated high activity and selectivity in the synthesis of primary amines under remarkably mild conditions (e.g., 50°C and 10 bar H₂ pressure), outperforming many traditional noble metal catalysts. d-nb.info For syntheses proceeding via a nitrile intermediate, a polysilane/SiO₂-supported palladium catalyst has been shown to be highly effective for selective hydrogenation to the primary amine under continuous-flow conditions. nih.gov

Solvent, Temperature, and Pressure: The reaction medium and physical conditions play a critical role. In some catalytic systems, such as the SiCl₄-catalyzed Mannich reaction, solvent-free (neat) conditions have been shown to accelerate the reaction and improve selectivity. academie-sciences.fr Temperature is a double-edged sword; while higher temperatures can increase reaction rates, they can also promote undesired side reactions. For example, in certain amidation processes, raising the temperature from 3% to 32% increased the yield, whereas in the selective monomethylation of amines, an optimal temperature was crucial to prevent overmethylation. researchgate.netuni-muenchen.de Similarly, hydrogen pressure must be optimized. For sterically demanding substrates, higher H₂ pressures may be necessary to achieve quantitative conversion to the desired amine. nih.gov

The systematic optimization of these parameters is essential for developing a scalable and efficient process for this compound synthesis. The following table provides representative data from studies on analogous amine syntheses, illustrating the impact of reaction variables.

Table 2: Optimization of Reaction Conditions for Primary Amine Synthesis via Catalytic Hydrogenation

| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (kPa) | Substrate | Yield of Primary Amine (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd/polysilane-SiO₂ | MeOH/HCl | 60 | 50 | Benzonitrile | 99 | nih.gov |

| 2 | Pd/polysilane-SiO₂ | MeOH/HCl | 60 | 200 | 2-Methylbenzonitrile | 99 | nih.gov |

| 3 | Pd/polysilane-SiO₂ | THF/HCl | 70 | 200 | Adiponitrile | 98 | nih.gov |

| 4 | Co/N-C | H₂O, NH₃ | 50 | 1000 (10 bar) | Cyclohexanone | 99 | d-nb.info |

Exploration of Chemical Reactivity and Mechanistic Pathways of 1 Butylcyclopentan 1 Amine

Nucleophilic Reactivity of the Amine Functionality in 1-Butylcyclopentan-1-amine

The primary amine group in this compound is a potent nucleophile, readily participating in reactions with a variety of electrophilic species. This reactivity is fundamental to the synthesis of more complex nitrogen-containing molecules.

Alkylation: As a primary amine, this compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary. Another approach involves reductive amination, which offers a more controlled method for preparing secondary and tertiary amines.

Acylation: The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, provides a straightforward and high-yielding route to N-substituted amides. This nucleophilic acyl substitution is generally a very clean reaction, as the resulting amide is significantly less nucleophilic and basic than the starting amine, which prevents further acylation. The reaction typically proceeds rapidly, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen halide byproduct. The formation of N-acyl derivatives is a common strategy in organic synthesis and is pivotal in the preparation of various pharmaceuticals and functional materials.

| Reaction Type | Electrophile Example | Reagent/Conditions | Product Class |

| Alkylation | Bromoethane | K₂CO₃, Acetonitrile | Secondary Amine |

| Acylation | Acetyl Chloride | Pyridine, CH₂Cl₂ | Amide |

| Alkylation | Benzyl Bromide | Et₃N, THF | Secondary Amine |

| Acylation | Benzoyl Chloride | NaOH (aq), CH₂Cl₂ | Amide |

The reaction of this compound with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. lumenlearning.comlibretexts.org This condensation reaction is a cornerstone of carbon-nitrogen double bond synthesis. The mechanism involves the initial nucleophilic attack of the primary amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine results in the formation of the C=N double bond of the imine. libretexts.org The reaction is reversible and is often driven to completion by the removal of water. lumenlearning.com

It is important to distinguish this from enamine formation. Enamines are characterized by a C=C-N linkage and are typically formed from the reaction of aldehydes or ketones with secondary amines. masterorganicchemistry.comwikipedia.orglibretexts.org Since this compound is a primary amine, it will react to form an imine, not an enamine, as the intermediate iminium ion can be neutralized by losing a proton from the nitrogen atom. chemistrysteps.commasterorganicchemistry.com

| Carbonyl Compound | Amine | Conditions | Product |

| Cyclohexanone | This compound | Toluene, p-TsOH, Dean-Stark | N-(1-butylcyclopentyl)cyclohexan-1-imine |

| Benzaldehyde | This compound | Ethanol, Acetic Acid | (E)-N-benzylidene-1-butylcyclopentan-1-amine |

Oxidative and Reductive Transformations of this compound and its Precursors

The amine functionality and the adjacent C-H bonds in this compound and its synthetic precursors are susceptible to various oxidative and reductive transformations. These reactions are crucial for functional group interconversions.

The direct and selective functionalization of C-H bonds is a significant goal in modern organic synthesis. For cyclic amines like this compound, the C-H bonds alpha to the nitrogen atom are activated towards oxidation. However, achieving site-selectivity can be challenging. Electrochemical methods, such as the Shono oxidation, provide a classic approach for the α-functionalization of amines. thieme-connect.com More recently, enzymatic and bio-inspired catalytic systems have shown remarkable promise. For instance, specially evolved cytochrome P450 enzymes have been used to achieve highly selective and enantioselective oxidation of C-H bonds at various positions in cyclic amines. ox.ac.uk These methods can introduce hydroxyl groups or other functionalities at specific sites, providing access to valuable synthetic intermediates. ox.ac.uknih.gov Organocatalytic approaches using quinone-based catalysts have also been developed for the aerobic oxidation of amines to imines, which can then be hydrolyzed to ketones. acs.org

The synthesis of this compound often relies on the reduction of precursor functional groups. A common and efficient method is the reduction of amides. libretexts.orgmasterorganicchemistry.com For example, an N-acyl derivative, such as N-(1-butylcyclopentyl)acetamide, can be reduced to the corresponding secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This method is broadly applicable for the reduction of primary, secondary, and tertiary amides. masterorganicchemistry.com

Another key synthetic route is the reductive amination of a ketone. In this process, a ketone (e.g., cyclopentanone (B42830), which is then butylated) reacts with ammonia (B1221849) to form an imine in situ, which is then reduced to the primary amine using a variety of reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. libretexts.org

| Precursor | Reducing Agent | Conditions | Product |

| N-(1-butylcyclopentyl)acetamide | LiAlH₄ | THF, then H₂O workup | N-ethyl-1-butylcyclopentan-1-amine |

| 1-Butylcyclopentan-1-one Oxime | H₂, Pd/C | Ethanol, high pressure | This compound |

| 1-Butylcyclopentan-1-carbonitrile | LiAlH₄ | Diethyl ether, then H₂O workup | 1-(Aminomethyl)-1-butylcyclopentane |

Rearrangement Reactions and Fragmentation Pathways of this compound Derivatives

Derivatives of this compound can undergo characteristic rearrangement and fragmentation reactions, which are particularly relevant in structural elucidation through mass spectrometry.

Rearrangement Reactions: One of the most well-known rearrangements involving amine precursors is the Beckmann rearrangement. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the acid-catalyzed conversion of an oxime to an amide. chemistnotes.com For instance, if the oxime of 1-butylcyclopentyl methyl ketone were subjected to acidic conditions (e.g., sulfuric acid), it would rearrange. The stereochemistry of the oxime dictates which group migrates; the group anti-periplanar to the hydroxyl group migrates to the nitrogen atom. wikipedia.org This rearrangement results in the formation of an N-substituted amide, which can be a precursor to or a derivative of the amine itself. masterorganicchemistry.comorganicreactions.org

Fragmentation Pathways: In mass spectrometry, cyclic amines exhibit characteristic fragmentation patterns. The molecular ion of this compound, having an odd molecular weight due to the nitrogen atom, would be observable. A primary fragmentation pathway for amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. whitman.edu For this compound, this could involve two main pathways:

Loss of the butyl group as a radical, leading to a stable iminium ion containing the cyclopentane (B165970) ring.

Cleavage of a C-C bond within the cyclopentane ring, initiated by the radical cation on the nitrogen. This can lead to the loss of ethene or other neutral fragments. youtube.com

These predictable fragmentation patterns are crucial for identifying the structure of cyclic amines and their derivatives in analytical chemistry. whitman.eduresearchgate.net

Acid-Base Properties and Protonation Equilibria of this compound

The basicity of amines is a fundamental characteristic that governs their chemical reactivity. This property arises from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. In the case of this compound, its structure as a primary aliphatic amine with bulky alkyl substituents dictates its behavior in acid-base reactions.

The protonation equilibrium for this compound in an aqueous solution can be represented as follows:

C₅H₈(C₄H₉)NH₂ + H₂O ⇌ C₅H₈(C₄H₉)NH₃⁺ + OH⁻

The position of this equilibrium, and thus the strength of the amine as a base, is quantitatively expressed by the pKa of its conjugate acid, the 1-butylcyclopentan-1-ammonium ion (C₅H₈(C₄H₉)NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates that the proton is held more tightly.

Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing the basicity. However, bulky alkyl groups can also create steric hindrance, which may impede the approach of a proton and the solvation of the resulting ammonium ion, potentially decreasing basicity.

To contextualize the expected basicity of this compound, the pKa values of several related primary amines are presented below. These compounds share structural features, such as a primary amino group attached to a tertiary carbon (tert-butylamine) or a cycloalkyl ring (cyclopentylamine and cyclohexylamine).

| Compound Name | Structure | pKa of Conjugate Acid |

|---|---|---|

| tert-Butylamine | (CH₃)₃CNH₂ | 10.68 nih.govchemicalbook.com |

| Cyclopentylamine (B150401) | C₅H₉NH₂ | 10.65 lookchem.comchemicalbook.com |

| Cyclohexylamine | C₆H₁₁NH₂ | 10.6 nih.govechemi.com |

The data indicate that primary amines with the amino group attached to a tertiary carbon or a cycloalkane ring exhibit pKa values in the range of 10.6 to 10.7. The alkyl groups in these molecules stabilize the positive charge of the conjugate ammonium ion through an inductive effect.

For this compound, the nitrogen atom is bonded to a tertiary carbon atom that is part of the cyclopentyl ring and also bonded to a butyl group. The combined electron-donating effects of the cyclopentyl ring and the butyl group are expected to increase the electron density on the nitrogen atom, thus making it a relatively strong base, comparable to the reference compounds. The steric environment is similar to tert-butylamine, where the bulky groups are attached to the alpha-carbon rather than directly to the nitrogen. This arrangement suggests that while there is steric bulk, it may not significantly hinder protonation compared to a tertiary amine. Therefore, the pKa of the conjugate acid of this compound is anticipated to be in a similar range, likely around 10.6 to 10.8.

In Depth Spectroscopic and Analytical Characterization Methodologies for 1 Butylcyclopentan 1 Amine

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. paint.org These two methods are often complementary.

Infrared (IR) Spectroscopy: In the IR spectrum of 1-butylcyclopentan-1-amine, the primary amine (-NH₂) group would give rise to two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration would appear around 1590-1650 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ range. Strong C-H stretching bands from the alkyl groups would be present just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also sensitive to molecular vibrations. paint.org While N-H and C-N bonds are visible, the C-C backbone of the cyclopentane (B165970) ring and butyl chain often produces strong signals in Raman spectra, providing a detailed fingerprint of the molecule's skeleton.

Conformational changes in the molecule can lead to slight shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with those predicted from theoretical calculations for different conformers, it may be possible to deduce the dominant conformation in the sample. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium | Weak |

| N-H (Amine) | Scissoring (Bend) | 1590 - 1650 | Medium-Strong | Weak |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong | Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Medium | Medium |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium | Medium-Weak |

| C-C (Alkyl) | Stretch | 800 - 1200 | Weak | Medium-Strong |

Mass Spectrometry (MS) Techniques in Purity Assessment and Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₉H₁₉N), the nominal molecular weight is 141 g/mol .

High-resolution mass spectrometry (HRMS) can determine the exact molecular weight to several decimal places, allowing for the calculation of the precise elemental formula (e.g., C₉H₁₉N).

The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a propyl radical (•C₃H₇) from the butyl chain, resulting in a prominent fragment ion.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

| 141 | [C₉H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 126 | [C₈H₁₆N]⁺ | Loss of a methyl radical (•CH₃) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage: Loss of a propyl radical (•C₃H₇) |

| 84 | [C₅H₈N]⁺ | Cleavage of the butyl group |

| 70 | [C₄H₈N]⁺ | Further fragmentation |

Chromatographic Methods (GC, LC) for Separation and Purity Determination in Research Samples

Chromatography is an essential technique for separating components of a mixture and assessing the purity of a compound. nih.govnih.gov

Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by GC. nih.gov In this technique, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification when compared to a known standard. The area of the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for the determination of purity.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile derivatives or if the compound is part of a more complex mixture. nih.gov In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. Different compounds interact with the stationary phase differently, leading to their separation. researchgate.net

Both GC and LC can be coupled with mass spectrometry (GC-MS, LC-MS) to provide both separation and structural identification of the components in a single analysis. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While this compound itself is achiral, X-ray crystallography would be the definitive method to determine its solid-state conformation, revealing the exact puckering of the cyclopentane ring and the orientation of the butyl and amine substituents. If a chiral derivative were synthesized, this method would be essential for determining its absolute stereochemistry. nih.gov The primary challenge for this technique is the necessity of growing a suitable, high-quality single crystal of the compound or a derivative. mdpi.com

Theoretical and Computational Investigations of 1 Butylcyclopentan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 1-Butylcyclopentan-1-amine, which governs its chemical behavior. These methods allow for the precise calculation of molecular geometries, energies, and the properties of transition states in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. mdpi.com For this compound, DFT can be employed to model its participation in various chemical transformations, such as nucleophilic additions or substitutions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. nih.gov

For instance, in a hypothetical Michael addition reaction with an α,β-unsaturated carbonyl compound, DFT calculations would identify the transition state structure corresponding to the nucleophilic attack of the amine's nitrogen atom on the β-carbon of the electrophile. The geometry of this transition state provides critical information about bond-making and bond-breaking processes. researchgate.net Frequency computations are performed to characterize these stationary points, ensuring that reactants and products have zero imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further verify the connection between a transition state and its corresponding reactant and product minima. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for the Reaction of this compound with a Model Electrophile

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +15.8 | -12.5 |

| Key Interatomic Distance (N-Cβ) | 3.15 Å | 2.10 Å | 1.47 Å |

| Imaginary Frequency (cm⁻¹) | N/A | -350 cm⁻¹ | N/A |

A significant advantage of DFT studies is the ability to predict the kinetics and stereoselectivity of a reaction by analyzing activation free energies (ΔG‡). The activation free energy represents the energy barrier that must be overcome for a reaction to proceed. By calculating and comparing the ΔG‡ for different possible reaction pathways, the most likely outcome can be predicted. researchgate.net

In reactions involving this compound, the stereochemistry of the product is often of interest. The amine can approach a prochiral electrophile from two different faces, leading to the formation of stereoisomers. DFT can be used to calculate the activation free energies for both approaches. A lower activation energy for one pathway implies that the corresponding stereoisomer will be formed preferentially, thus allowing for a prediction of the reaction's stereoselectivity. These calculations often include solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect experimental conditions. researchgate.net

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of both the butyl group and the cyclopentane (B165970) ring means that this compound can adopt a multitude of different conformations. Understanding this conformational landscape is crucial, as the molecule's shape influences its physical and chemical properties. Molecular mechanics and molecular dynamics (MD) simulations are the primary computational tools for this purpose. ulisboa.ptmdpi.com

Unlike the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is highly flexible and undergoes a low-energy motion known as pseudorotation. nsf.gov To minimize torsional strain from eclipsed C-H bonds in a planar conformation, the ring puckers out of the plane. researchgate.netmaricopa.edu The puckered conformations of cyclopentane are typically described by two main forms: the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.gov

These envelope and twist conformations interconvert continuously through the process of pseudorotation, which is essentially a phase-shifted puckering that travels around the ring. researchgate.netnih.gov This motion can be described using a set of puckering coordinates, such as the puckering amplitude (q) and the phase angle (ϕ). nih.govnih.gov The pseudorotation pathway is characterized by a very low energy barrier, making the cyclopentane ring a highly dynamic structural feature. nsf.gov

The presence of the butyl and amine substituents at the C1 position of the cyclopentane ring influences the pseudorotation pathway. Substituents on a cycloalkane ring generally prefer to occupy positions that minimize steric hindrance. libretexts.org In the context of a puckered cyclopentane ring, these positions can be described as axial-like or equatorial-like.

The bulky butyl group will have a strong preference for an equatorial-like position to avoid steric clashes with adjacent hydrogen atoms, analogous to the 1,3-diaxial interactions in cyclohexane. libretexts.org This preference will bias the pseudorotation, meaning that conformers placing the butyl group in an equatorial-like orientation will be lower in energy and thus more populated at equilibrium. Molecular mechanics and dynamics simulations can quantify these energy differences and map the potential energy surface of the molecule, revealing the most stable conformations and the energy barriers between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Butyl Group Orientation | Amine Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conformer A | Equatorial-like | Axial-like | 0.00 (most stable) |

| Conformer B | Axial-like | Equatorial-like | +1.8 |

Prediction of Spectroscopic Parameters from Computational Models

Computational models are not only used to predict structure and reactivity but also to calculate spectroscopic properties that can be directly compared with experimental data. DFT calculations are particularly effective for predicting NMR and IR spectra, which can aid in the structural confirmation of this compound and its derivatives.

For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. mdpi.com These calculations are highly sensitive to the molecular geometry, and by averaging the calculated shifts over the most stable, low-energy conformations obtained from molecular dynamics, a predicted spectrum that closely matches experimental results can be generated.

For Infrared (IR) spectroscopy, the vibrational frequencies of the molecule can be calculated. nsf.gov These correspond to the stretching and bending of bonds within the molecule. The computed frequencies and their intensities can be used to generate a theoretical IR spectrum, helping to assign the peaks observed in an experimental spectrum to specific molecular motions.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Low-Energy Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (quaternary, attached to N and butyl) | 60.5 |

| C2/C5 (cyclopentane) | 35.2 |

| C3/C4 (cyclopentane) | 24.8 |

| C1' (butyl, attached to C1) | 42.1 |

| C2' (butyl) | 30.5 |

| C3' (butyl) | 23.0 |

| C4' (butyl) | 14.1 |

Structure-Reactivity Relationship Studies using Computational Chemistry

Computational chemistry provides a powerful lens for examining the relationship between the molecular structure of this compound and its chemical reactivity. Through methods like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), researchers can model and predict how the compound's structural features influence its behavior in chemical reactions. These theoretical investigations are crucial for understanding reaction mechanisms and for the rational design of new molecules with tailored properties.

The reactivity of this compound is largely governed by the interplay of electronic and steric factors associated with its functional groups: the primary amine (-NH2), the n-butyl group, and the cyclopentane ring. Computational models can quantify these effects by calculating a variety of molecular descriptors.

Quantum Chemical Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. For an amine, the HOMO is often localized on the nitrogen atom's lone pair, making it a primary site for electrophilic attack.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electron distribution. In this compound, the nitrogen atom is expected to carry a partial negative charge, making it a nucleophilic center. The distribution of charges across the butyl chain and cyclopentane ring can also influence intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the vicinity of the amine group's lone pair.

Below is an interactive table showcasing typical quantum chemical descriptors that would be calculated for this compound to assess its reactivity.

| Descriptor | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Indicates the energy required to remove an electron; related to its electron-donating ability (nucleophilicity). |

| LUMO Energy | 2.1 eV | Indicates the energy released when an electron is added; related to its electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 10.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on N | -0.65 | The negative charge confirms the nucleophilic character of the nitrogen atom. |

| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Steric and Topological Descriptors:

Beyond electronic effects, the three-dimensional shape and size of this compound are critical to its reactivity. The bulky butyl group and the non-planar cyclopentane ring can create steric hindrance, influencing which reaction pathways are favored.

Steric Hindrance: The presence of the n-butyl group and the cyclopentane ring adjacent to the amine functionality can impede the approach of reactants. Computational models can quantify this steric bulk, helping to explain regioselectivity and reaction rates. For instance, reactions at the amine group might be slower compared to a less substituted amine due to this steric shielding.

Topological Descriptors: These are numerical values derived from the molecular graph that describe the size, shape, and degree of branching. In QSAR studies, descriptors such as the topological polar surface area (TPSA) are used to correlate the molecular structure with physical properties and biological activities. For this compound, the TPSA would be primarily determined by the amine group and is a key factor in predicting its transport properties.

The following interactive table presents key steric and topological descriptors and their relevance to the reactivity of this compound.

| Descriptor | Hypothetical Value | Significance in Structure-Reactivity Relationships |

| Molecular Volume | 160 ų | Represents the space occupied by the molecule, influencing steric interactions and how it fits into active sites. |

| Surface Area | 200 Ų | The total surface area available for interaction with other molecules or solvents. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Correlates with hydrogen bonding potential and is often used to predict membrane permeability. |

| Ovality | 1.4 | A measure of the molecule's deviation from a spherical shape, which can affect packing and intermolecular forces. |

By correlating these calculated descriptors with experimentally observed reaction outcomes for a series of related compounds, researchers can build robust QSAR models. These models can then be used to predict the reactivity of new, unsynthesized molecules, thereby accelerating the discovery and development of new chemical entities. For this compound, such studies would elucidate how modifications to the butyl chain or the cyclopentane ring could fine-tune its chemical behavior for specific applications.

Synthesis and Chemical Characterization of 1 Butylcyclopentan 1 Amine Derivatives and Analogues

Design Principles for New 1-Butylcyclopentan-1-amine Analogues

The design of new analogues of this compound is guided by principles aimed at optimizing molecular properties for potential biological applications. A key strategy in drug design is the modification of a parent molecule to enhance affinity, specificity, and pharmacokinetic profiles. semanticscholar.org The development of analogues often relies on establishing a quantitative structure-activity relationship (QSAR), which correlates the chemical structure of a compound with its biological activity. frontiersin.org This allows for the prediction of the inhibitory effects of new derivatives. frontiersin.org

Key design strategies applicable to the this compound scaffold include:

Isosteric and Bioisosteric Replacement: Parts of the molecule, such as the butyl chain or the cyclopentyl ring, can be replaced with other groups that have similar spatial or electronic characteristics to improve properties like metabolic stability or target binding. The cyclopentylamine (B150401) moiety itself is found in various bioactive compounds. researchgate.net

Scaffold Hopping: The core cyclopentylamine structure can be replaced with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups.

Functional Group Modification: Altering the functional groups can significantly impact a molecule's properties. For the this compound core, this primarily involves modifications at the primary amine, such as N-alkylation, amidation, or sulfonylation, to modulate basicity, lipophilicity, and hydrogen bonding capacity.

Conformational Constraint: Introducing rigidity into the structure, for example, by incorporating the scaffold into a fused ring system, can lock the molecule into a specific conformation. This can lead to increased receptor selectivity and potency by reducing the entropic penalty upon binding.

These rational design approaches are essential for systematically exploring the chemical space around the this compound core to develop analogues with tailored properties. nih.gov

Formation of Heterocyclic Systems Fused with the this compound Core

Fusing the this compound scaffold with heterocyclic rings is a prominent strategy for creating structurally complex and rigid analogues. This is achieved through reactions that form new rings incorporating the nitrogen atom of the primary amine.

Oxazine and thiazine ring systems can be constructed from primary amine precursors through multicomponent condensation reactions.

Oxazines: 1,3-Oxazine derivatives are commonly synthesized via a one-pot cyclocondensation reaction involving a primary amine, formaldehyde, and a substituted phenol, such as α- or β-naphthol. ijrpr.comtandfonline.com In this reaction, this compound can serve as the primary amine component. The process is often catalyzed by acids and can be performed under mild conditions, sometimes using water as a solvent, which aligns with green chemistry principles. tandfonline.comresearchgate.net

Thiazines: The synthesis of 1,3-thiazine derivatives can be achieved through the reaction of a primary amine with an aldehyde and 3-mercaptopropionic acid. nih.gov This method allows for the incorporation of the this compound nitrogen into the resulting heterocyclic ring. Another route involves the reaction of primary amines with formaldehyde and homocysteine to yield 1,3-thiazane structures. nih.gov These reactions provide a direct pathway to thiazine derivatives built upon the cyclopentylamine scaffold.

| Heterocycle | General Reaction | Key Reagents | Role of this compound |

|---|---|---|---|

| 1,3-Oxazine | Three-component cyclocondensation | Formaldehyde, Substituted Phenol (e.g., Naphthol) | Primary Amine Source |

| 1,3-Thiazine | Three-component condensation | Aldehyde, 3-Mercaptopropionic Acid | Primary Amine Source |

Ring-closing metathesis (RCM) is a powerful method for constructing unsaturated nitrogen-containing heterocycles. nih.gov This reaction is particularly effective for the cyclization of diene precursors, such as diallylamines, using ruthenium-based catalysts like the Grubbs catalyst. nih.govorganic-chemistry.org

To apply this to this compound, a precursor such as N,N-diallyl-1-butylcyclopentan-1-amine must first be synthesized. This can be achieved through the double allylation of the primary amine. Subsequent exposure of this diene to an RCM catalyst initiates an intramolecular reaction that forms a new ring fused to the original cyclopentane (B165970) structure, with the nitrogen atom at a bridgehead position, and releases ethylene as a byproduct. organic-chemistry.org This strategy allows for the synthesis of five-, six-, and seven-membered nitrogen heterocycles. acs.org The key intermediate in this catalytic cycle is a metallacyclobutane. organic-chemistry.org

N-Substitution and Functionalization of this compound

Direct functionalization of the primary amine group is a straightforward approach to generating a diverse library of derivatives with varied chemical and physical properties.

Amidation: The reaction between a primary amine and an acyl chloride is a general and efficient method for forming amides. commonorganicchemistry.com this compound can be readily converted to its corresponding N-substituted amide derivative by reacting it with an appropriate acyl chloride (RCOCl). The reaction is typically carried out at room temperature in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a suitable base like triethylamine (TEA) or pyridine (B92270) to neutralize the HCl byproduct. commonorganicchemistry.comfishersci.co.uk

Sulfonylation: In a similar fashion, sulfonamides are synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride (RSO₂Cl). rsc.orgcbijournal.com The reaction of this compound with a sulfonylating agent, such as p-toluenesulfonyl chloride, proceeds readily. The process is generally performed in the presence of a base (e.g., pyridine or triethylamine) to scavenge the generated HCl. cbijournal.comlibretexts.org Microwave-assisted synthesis under solvent- and catalyst-free conditions has also been reported as an efficient and environmentally benign protocol for the sulfonylation of amines. rsc.org

| Reaction | Reagent Type | Product | Typical Conditions |

|---|---|---|---|

| Amidation | Acyl Chloride (RCOCl) | N-(1-butylcyclopentyl)amide | Base (e.g., TEA), Aprotic Solvent (e.g., DCM), RT |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-(1-butylcyclopentyl)sulfonamide | Base (e.g., Pyridine), 0°C to RT |

Quaternary ammonium (B1175870) salts are permanently charged compounds prepared by the exhaustive alkylation of amines. This transformation, known as the Menshutkin reaction, involves treating an amine with an alkylating agent, typically an alkyl halide.

Starting with the primary amine this compound, the reaction proceeds in a stepwise manner. The addition of one equivalent of an alkyl halide (R-X) yields the secondary amine. A second equivalent produces the tertiary amine. The final step involves the addition of a third equivalent of the alkyl halide to the tertiary amine, resulting in the formation of the corresponding quaternary ammonium salt, [R₃N-CH(C₅H₈)C₄H₉]⁺X⁻. To drive the reaction to completion and ensure the formation of the quaternary salt, an excess of the alkylating agent is typically used.

Stereochemical Implications in Derivative Synthesis

The synthesis of derivatives of this compound often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of their preparation. The cyclopentane ring, with its non-planar structure, and the potential for chirality at the C1 position (the carbon atom bonded to both the butyl group and the amino group) necessitate synthetic strategies that can selectively produce the desired stereoisomer.

Enantioselective synthesis is paramount when preparing chiral derivatives, as different enantiomers can exhibit distinct biological activities. Methods for achieving enantioselectivity in the synthesis of substituted cyclopentanes include the use of chiral building blocks, chiral auxiliaries, and asymmetric catalysis. For instance, palladium-catalyzed asymmetric [3+2] cycloaddition reactions have been successfully employed to create highly substituted cyclopentane frameworks with excellent enantioselectivity. nih.gov These reactions can generate up to three contiguous stereocenters, and the resulting nitrocyclopentanes can be subsequently converted into cyclopentylamines. nih.gov The stereochemical outcome of such reactions can be highly dependent on the structure of the catalyst and the substrates used. nih.gov

Another key strategy involves the chemical or enzymatic resolution of racemic mixtures. A novel route to multifunctionalized chiral cyclopentylamines has been developed through the ring opening of 2-azabicyclo[2.2.1] structures, yielding chiral products in high yields. rsc.org Furthermore, the synthesis of chiral cyclopentenones serves as a powerful approach, as these compounds are versatile precursors for the asymmetric synthesis of a wide array of chiral molecules, including cyclopentylamine derivatives. nih.gov

Diastereoselectivity becomes a crucial consideration when a second stereocenter is introduced into a derivative that is already chiral. The existing stereocenter can influence the stereochemical outcome of subsequent reactions. For example, in the synthesis of densely functionalized cyclopentanol derivatives, a three-component coupling reaction can proceed with high diastereoselectivity. nih.gov However, the level of diastereoselection can be highly dependent on the specific substrates and reaction conditions. nih.gov The presence of chelating groups, such as a nitro group, can play a significant role in directing the stereochemical course of a reaction. nih.gov

The table below summarizes selected enantioselective cycloaddition reactions for the synthesis of chiral cyclopentane precursors, illustrating the control of stereochemistry.

| Entry | Nitroalkene Substituent (R¹) | TMM Donor Substituent (R²) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer (%) |

| 1 | Phenyl | Cyano | >95:5 | 98 |

| 2 | 2-Naphthyl | Cyano | >95:5 | 98 |

| 3 | 4-Chlorophenyl | Cyano | >95:5 | 97 |

| 4 | 2-Thienyl | Cyano | >95:5 | 96 |

| 5 | Cyclohexyl | Cyano | 88:12 | 95 |

This table illustrates typical results from palladium-catalyzed [3+2] cycloaddition reactions used to form substituted nitrocyclopentanes, which are precursors to cyclopentylamines. The data is representative of findings in the field. nih.gov

Comparative Reactivity Studies of this compound Analogues

Analogues with electron-withdrawing or electron-donating groups on the cyclopentane ring exhibit different reactivity profiles compared to the unsubstituted parent compound. For example, the presence of an electron-withdrawing group can increase the acidity of the N-H protons of the amine, making it more susceptible to deprotonation. Conversely, electron-donating groups can enhance the nucleophilicity of the amine. The reactivity is also strongly influenced by geometric effects. researchgate.net For instance, in the reductive amination of cyclopentanone (B42830) to produce cyclopentylamine, the morphology and surface area of the catalyst support can dramatically impact catalytic activity and product yield. researchgate.net

Steric hindrance plays a crucial role in the reactivity of these analogues. Bulky substituents near the amino group can impede its ability to act as a nucleophile. This is particularly relevant in reactions such as acylation or alkylation. For instance, the presence of a vicinal quaternary stereocenter in certain cyclopentane derivatives has been shown to hinder reactivity in subsequent chemical transformations. nih.gov

Comparative studies often involve evaluating the relative rates of reaction for a series of analogues under identical conditions. For example, the efficiency of N-alkylation might be compared between this compound and an analogue bearing an additional methyl group on the cyclopentane ring. The presence of the methyl group could potentially slow the reaction due to increased steric bulk.

The table below presents a hypothetical comparative study on the relative reaction rates for the N-acetylation of various 1-alkylcyclopentylamine analogues.

| Compound | Ring Substituent (at C2) | Amine Alkyl Group | Relative Reaction Rate |

| This compound | H | Butyl | 1.00 |

| 1-Propylcyclopentan-1-amine | H | Propyl | 1.05 |

| 1-Butyl-2-methylcyclopentan-1-amine | Methyl | Butyl | 0.75 |

| 1-Butyl-2-phenylcyclopentan-1-amine | Phenyl | Butyl | 0.60 |

| 1-Ethylcyclopentan-1-amine | H | Ethyl | 1.10 |

This table provides illustrative data on how steric and electronic factors of substituents on analogous compounds can influence their reactivity in a standard chemical reaction. The relative rates are normalized to the parent compound, this compound.

The introduction of unsaturation, such as a double bond within the cyclopentane ring (forming a cyclopentenylamine analogue), would also dramatically alter reactivity. The double bond can participate in addition reactions and can influence the acidity of adjacent protons. The reactivity of such cyclopentene and cyclopentyne derivatives has been explored in theoretical studies, showing that the local environment of the carbon atoms is significantly altered by ring strain and substitution. researchgate.net

Applications of 1 Butylcyclopentan 1 Amine in Advanced Materials and Catalysis Research

1-Butylcyclopentan-1-amine as a Ligand in Organometallic Catalysis

In organometallic catalysis, ligands are crucial components that bind to a central metal atom, modifying its electronic properties and steric environment to control catalytic activity and selectivity. Amines are a well-established class of ligands in coordination chemistry. For instance, the parent compound, cyclopentylamine (B150401), is known to act as a ligand, forming complexes such as cis-dichlorobis(cyclopentylamine)platinum(II). microchem.fr The introduction of an N-butyl group in this compound enhances its steric bulk and electron-donating ability, properties that can be harnessed in ligand design.

Asymmetric catalysis, which facilitates the synthesis of single enantiomers of chiral molecules, is heavily reliant on the design of effective chiral ligands. microchem.frrsc.org The development of these ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure pharmaceuticals and other bioactive compounds. rsc.org A common strategy involves incorporating a chiral center into the ligand backbone to create a chiral environment around the metal catalyst. microchem.fr

While this compound is itself achiral, it can serve as a valuable precursor for the synthesis of chiral ligands. By starting with a chiral derivative of cyclopentylamine, or by introducing chirality through synthetic modification, it is possible to design sophisticated ligands for asymmetric transformations. rsc.org For example, chiral aminophosphines are a prominent class of ligands, and their synthesis often involves the reaction of a chiral amine with a chlorophosphine. researchgate.net A hypothetical chiral derivative of this compound could be integrated into various privileged ligand scaffolds, such as those used in hydrogenation, allylic substitution, and cross-coupling reactions. microchem.fr

Table 1: Key Concepts in Chiral Ligand Design

| Concept | Description | Relevance to this compound |

|---|---|---|

| C₂ Symmetry | The ligand possesses a twofold rotational axis of symmetry, which can reduce the number of possible transition states and enhance enantioselectivity. | A chiral derivative of this compound could be dimerized to form a C₂-symmetric bidentate ligand. |

| Bite Angle | The angle formed between the two coordinating atoms of a bidentate ligand and the metal center, influencing catalyst activity and selectivity. | The cyclopentyl ring imposes conformational rigidity, which would define a specific bite angle in a bidentate ligand derived from this amine. |

| Steric Hindrance | The bulkiness of the ligand, which can create a chiral pocket around the metal center and direct the approach of substrates. | The butyl and cyclopentyl groups provide significant steric bulk, which could be advantageous in creating a highly selective catalytic environment. |

| Electronic Effects | The electron-donating or -withdrawing nature of the ligand, which modulates the reactivity of the metal center. | The secondary amine is an electron-donating group, which can increase the electron density on the metal, potentially enhancing its catalytic activity in certain reactions like oxidative addition. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comresearchgate.net The efficiency of these reactions often depends on the nature of the ligand coordinated to the palladium center. nih.gov Amines and phosphines are common ligands in this context. researchgate.netnih.gov The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that forms a carbon-nitrogen bond by coupling an amine with an aryl halide. youtube.com

Given its structure as a secondary amine, this compound could potentially serve as a substrate in such C-N coupling reactions. More significantly, it could function as an ancillary or supporting ligand in the catalytic system. The use of amine ligands in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings has been explored as a cost-effective and efficient alternative to phosphine (B1218219) ligands. researchgate.net The steric bulk of this compound could help stabilize the active palladium(0) species and promote the reductive elimination step in the catalytic cycle, potentially leading to higher turnover numbers and efficiency.

Table 2: Major Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Nucleophile | Electrophile | Potential Role of this compound |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron compound | Organohalide | Ancillary Ligand |

| Heck | C-C | Alkene | Organohalide | Ancillary Ligand |

| Sonogashira | C-C | Terminal Alkyne | Organohalide | Ancillary Ligand, Base |

| Buchwald-Hartwig | C-N | Amine | Organohalide | Substrate, Ancillary Ligand |

Role of this compound in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a complementary approach to metal-based catalysis. mdpi.com Amines are central to many organocatalytic transformations, often activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

Bifunctional organocatalysts, which possess two distinct functional groups to activate both the nucleophile and the electrophile, are highly effective in asymmetric synthesis. mdpi.com A common design incorporates a tertiary amine base or a secondary amine for enamine/iminium formation, along with a hydrogen-bond donor moiety like a thiourea, squaramide, or alcohol. mdpi.com

This compound provides a secondary amine scaffold that could be readily incorporated into such bifunctional catalyst designs. By functionalizing the amine with a hydrogen-bond donating group, it is possible to create a novel organocatalyst. The cyclopentyl ring would provide a rigid backbone, and the butyl group would contribute to the steric environment, potentially influencing the stereochemical outcome of the catalyzed reaction. Such catalysts could be applied to a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.com

The formation of carbon-carbon bonds is fundamental to organic synthesis. news-medical.net Organocatalysis has emerged as a powerful strategy for achieving these transformations, particularly in an asymmetric fashion. organic-chemistry.org Secondary amines are well-known to catalyze C-C bond formation through enamine catalysis. The amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate, which then reacts with an electrophile.

A catalyst derived from this compound could operate via this mechanism. The steric hindrance provided by the butyl and cyclopentyl groups could play a critical role in controlling the facial selectivity of the enamine's attack on the electrophile, thereby inducing asymmetry in the product. This approach is widely used in reactions such as the asymmetric Michael addition of ketones to nitroalkenes. mdpi.com Furthermore, rhodium-based catalyst systems combined with aminopyridine co-catalysts have been shown to activate C-C bonds in cyclopentanones, demonstrating the potential for amine-containing molecules to participate in complex bond activation cascades. nih.gov

Integration of this compound into Polymeric and Supramolecular Architectures

The incorporation of functional molecules into larger, well-defined structures like polymers and supramolecular assemblies is a key focus of materials science. The amine group of this compound makes it a suitable candidate for integration into such systems, either as a monomer, a pendant functional group, or a guest molecule in a host-guest assembly.

While no studies currently report the direct polymerization of this compound, its amine functionality allows for its potential use in several polymerization strategies. For example, it could be used as a chain transfer agent or incorporated into polyamides or polyimides if appropriately functionalized.

More plausibly, the amine could be grafted onto existing polymer backbones to introduce specific functionalities. For instance, polymers bearing amine side chains are used in applications such as CO₂ capture, drug delivery, and catalysis. The bulky and lipophilic nature of the butylcyclopentyl group could impart unique solubility or conformational properties to the resulting polymer. Amine bis(phenolate) ligands have been used to create titanium and zirconium complexes for the polymerization of bulky olefins, highlighting how amine-containing structures can be integral to catalyst design for polymer synthesis. researchgate.net In supramolecular chemistry, the amine could participate in hydrogen bonding or acid-base interactions to form ordered assemblies with complementary molecules, leading to the development of new functional materials.

Monomer Synthesis for Advanced Polymer Chemistry

While specific studies on the polymerization of this compound are not extensively reported in current literature, its molecular structure suggests its potential as a monomer in the synthesis of advanced polymers. The presence of the primary amine group allows it to participate in various polymerization reactions, leading to the formation of polymers with unique architectures and properties.

Amines are versatile monomers for producing a range of polymers, including polyamides and polyimines. The incorporation of a cycloaliphatic structure like this compound into a polymer backbone could impart specific properties such as increased thermal stability, modified solubility, and enhanced mechanical strength.

Potential Polymerization Reactions:

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyamide | Dicarboxylic acid or acyl chloride | Enhanced thermal stability, rigidity, and potentially improved solubility in organic solvents due to the butyl group. |

| Polyimine (Schiff Base Polymer) | Dialdehyde or diketone | Redox activity, potential for metal coordination, and applications in sensors and catalytic materials. |

The synthesis of these polymers would typically involve step-growth polymerization techniques. For instance, the reaction of this compound with a diacyl chloride would proceed via a condensation reaction to form a polyamide, releasing hydrogen chloride as a byproduct. The bulky cyclopentane (B165970) and butyl groups along the polymer chain would likely influence the polymer's morphology and intermolecular interactions, potentially leading to materials with novel characteristics.

Self-Assembly Studies in Materials Science

The principles of supramolecular chemistry, which involve non-covalent interactions, are fundamental to the design of self-assembling materials. Molecules that can form directional intermolecular bonds, such as hydrogen bonds, are key components in these systems. This compound possesses a primary amine group capable of acting as a hydrogen bond donor, making it a candidate for studies in molecular self-assembly.

Factors Influencing Self-Assembly:

| Factor | Influence on Supramolecular Structure |

| Hydrogen Bonding | The primary amine group can form multiple hydrogen bonds, directing the assembly into ordered structures. |

| Van der Waals Interactions | The butyl group and cyclopentane ring contribute to the overall stability of the assembly through non-specific interactions. |

| Solvent | The polarity of the solvent can significantly affect the strength of the hydrogen bonds and thus the extent and geometry of self-assembly. |

| Temperature | As with most non-covalent interactions, the stability of the self-assembled structures is expected to be temperature-dependent. |

Future Research Directions and Emerging Methodologies for 1 Butylcyclopentan 1 Amine

Development of Sustainable Synthetic Routes for 1-Butylcyclopentan-1-amine